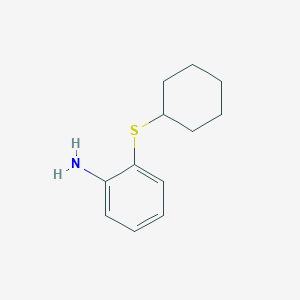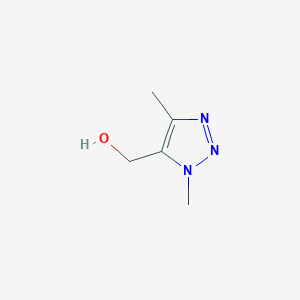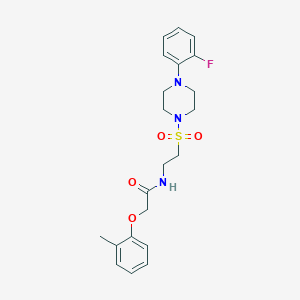
2-(Cyclohexylthio)benzenamine
Vue d'ensemble
Description
2-(Cyclohexylthio)benzenamine is a chemical compound with the CAS Number: 37535-87-8 . It has a molecular weight of 207.34 . The IUPAC name for this compound is 2-(cyclohexylsulfanyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with the 2-thioaniline motif have been synthesized and characterized, revealing their potential in forming copper complexes. These complexes exhibit significant antimicrobial activity and cytotoxic effects on mammalian cell cultures, suggesting their potential in medical and antimicrobial applications (Cross et al., 2017).
Material Science Applications
Research into conducting polymers has led to the synthesis of monomers that can be polymerized electrochemically, resulting in materials with electronic bandgaps suitable for electrochromic devices. This illustrates the role of such compounds in developing new electronic and photovoltaic materials (Yildiz et al., 2008).
Chemical Reactions and Mechanisms
Studies have delved into the reactions of 2-methylenebenzothiazolines with methylenecyclopropenes, producing various products through complex reaction pathways. This research contributes to a deeper understanding of chemical reactivity and synthesis strategies (Tsuge et al., 1983).
Luminescent Materials
Cyclometalated platinum(II) complexes bearing bidentate ligands have been explored for their photoluminescence and cytotoxic properties. These findings highlight the potential of such complexes in creating luminescent materials for bioimaging and therapeutic applications (Fereidoonnezhad et al., 2017).
Photovoltaic Properties
The synthesis and evaluation of star-shaped molecules for use in organic solar cells demonstrate the role of 2-(Cyclohexylthio)benzenamine derivatives in advancing solar energy technologies. These molecules show promise in enhancing the efficiency and voltage of photovoltaic devices (Wu et al., 2009).
Drug Discovery and Biological Studies
Research into novel anti-inflammatory scaffolds based on the 2-(2-arylphenyl)benzoxazole moiety has identified selective ligands for cyclooxygenase-2 (COX-2), suggesting potential applications in developing new anti-inflammatory drugs (Seth et al., 2014).
Safety and Hazards
The safety information for 2-(Cyclohexylthio)benzenamine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a refrigerator .
Propriétés
IUPAC Name |
2-cyclohexylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZTEFQPWUZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
![3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667132.png)

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
methanamine](/img/structure/B2667142.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)
![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)
![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)